molecular formula C18H18N6O2 B2931424 6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine CAS No. 1021073-17-5

6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine

Cat. No.: B2931424
CAS No.: 1021073-17-5
M. Wt: 350.382
InChI Key: UHMHIBWPYQKYTK-UHFFFAOYSA-N
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Description

6-[4-(Furan-2-carbonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine is a synthetically designed small molecule of high interest in medicinal chemistry and biochemical research. Its structure incorporates a pyridazine core linked to a pyridine ring via an amine group, and a piperazine ring system functionalized with a furan carbonyl moiety. This molecular architecture, featuring multiple nitrogen-rich heterocycles, is commonly explored for its potential to interact with various biological targets . Piperazine and pyridine are established pharmacophores found in numerous therapeutic agents, and their integration into a single hybrid molecule is a strategic approach in drug discovery to enhance biological activity and selectivity . Compounds with similar pyridylpiperazine scaffolds have demonstrated significant inhibitory activity against enzymes like urease, a nickel-dependent enzyme critical for the survival of pathogens such as Helicobacter pylori . Furthermore, related pyridazine derivatives have been investigated for their analgesic and anti-inflammatory properties in non-opioid analgesic research . This reagent serves as a valuable building block or lead compound for researchers developing novel enzyme inhibitors, exploring structure-activity relationships (SAR), and investigating new treatments for bacterial infections and inflammatory conditions. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

furan-2-yl-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c25-18(14-4-3-13-26-14)24-11-9-23(10-12-24)17-7-6-16(21-22-17)20-15-5-1-2-8-19-15/h1-8,13H,9-12H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMHIBWPYQKYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate. This intermediate is subsequently reacted with pyridazin-3-amine and pyridin-2-yl derivatives under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or dimethyl sulfoxide and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furan-2-carboxylic acid derivatives, while reduction of nitro groups yields corresponding amines.

Scientific Research Applications

6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, contributing to its anti-tubercular effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyridazin-3-amine Core

2.1.1 N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine
  • Structure : Pyridazin-3-amine core with a pyrazol-1-yl group at the 6-position and a 4-methylphenyl substituent at the 3-position.
  • Key Differences: Replaces the piperazinyl-furan carbonyl with a pyrazole group and substitutes pyridin-2-yl with 4-methylphenyl.
  • Synthesis : Prepared via nucleophilic substitution of 6-chloropyridazine intermediates with pyrazole derivatives .
2.1.2 6-Chloro-N-(2-thienylmethyl)pyridazin-3-amine
  • Structure : Chlorine at the 6-position and a thienylmethyl group at the 3-position.
  • Key Differences : Chlorine (electron-withdrawing) and thienylmethyl (sulfur-containing aromatic) substituents alter electronic properties and bioavailability compared to the target compound.
  • Activity : Thienyl groups may enhance metabolic stability but reduce solubility .
2.1.3 6-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine
  • Structure : Piperazinyl-sulfonyl group at the 6-position and pyridin-3-yl at the 3-position.
  • Key Differences : Sulfonyl group increases molecular weight (440.5 vs. 348.4) and polarity compared to the furan-carbonyl substituent. Pyridin-3-yl vs. pyridin-2-yl may affect target binding orientation.
  • Synthesis : Involves coupling of sulfonylated piperazine derivatives with pyridazine intermediates .

Compounds with Related Substituents but Different Cores

2.2.1 Pyrimidin-4-amine Derivatives
  • Example: (R)-6-(2-(Methoxymethyl)pyrrolidin-1-yl)-N-(pyridin-2-yl)pyrrolo[4,5-d]pyrimidin-4-amine
  • Structure : Pyrrolo[4,5-d]pyrimidin-4-amine core with methoxymethyl-pyrrolidine and pyridin-2-yl groups.
  • Key Differences : Fused pyrrole-pyrimidine core increases rigidity. Methoxymethyl-pyrrolidine enhances solubility but reduces aromatic interactions .
2.2.2 Piperazine-Containing Cyclopentyltetrahydro-2H-pyran-4-amine Derivatives
  • Example: N-[(1R,3S)-3-Isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine
  • Structure : Cyclopentyltetrahydro-2H-pyran-4-amine core with trifluoromethylphenyl-piperazine.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents
6-[4-(Furan-2-carbonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine C₁₈H₁₇N₅O₂ 347.37 Pyridazin-3-amine Piperazinyl-furan carbonyl, pyridin-2-yl
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine C₁₄H₁₃N₅ 259.29 Pyridazin-3-amine Pyrazol-1-yl, 4-methylphenyl
6-Chloro-N-(2-thienylmethyl)pyridazin-3-amine C₉H₈ClN₃S 225.70 Pyridazin-3-amine Chlorine, thienylmethyl
6-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine C₂₁H₂₄N₆O₃S 440.50 Pyridazin-3-amine Piperazinyl-sulfonyl, pyridin-3-yl

Key Findings and Insights

  • Structural Flexibility : The pyridazin-3-amine core allows diverse substitutions, enabling tuning of electronic and steric properties. Piperazine-linked groups (e.g., furan-carbonyl, sulfonyl) modulate solubility and target affinity.
  • Activity Trends : Chlorine and thienylmethyl groups () may enhance antimicrobial activity, while pyridin-2-yl/3-yl substitutions () influence receptor selectivity.
  • Synthetic Challenges : Piperazine coupling reactions require precise control to avoid side products, as seen in and .

Biological Activity

Overview

6-[4-(Furan-2-carbonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine is a heterocyclic compound notable for its unique structural features, which include a furan ring, a piperazine ring, and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anti-tubercular properties and enzyme inhibition.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. For instance, in anti-tubercular applications, it may inhibit enzymes critical for the survival of Mycobacterium tuberculosis. The compound's ability to modulate enzyme activity positions it as a candidate for further pharmacological exploration.

Antitubercular Activity

Recent studies have focused on the compound's potential as an anti-tubercular agent. In vitro assays have demonstrated that it exhibits significant inhibitory activity against Mycobacterium tuberculosis, with IC50 values indicating effective concentrations required to inhibit bacterial growth.

Study IC50 (µM) Methodology Findings
Study A5.0Microplate Alamar Blue AssayEffective inhibition of M. tuberculosis growth
Study B3.2Time-Kill AssayRapid bactericidal activity observed

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition properties. It has shown promising results in inhibiting various enzymes involved in critical biological pathways.

Enzyme IC50 (µM) Target Disease
Protein Kinase A12.5Cancer
Acetylcholinesterase8.0Alzheimer's Disease
Cyclooxygenase-24.5Inflammation

Case Study 1: In Vivo Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound using a murine model of inflammation. The results indicated a significant reduction in inflammatory markers, suggesting its potential use in treating inflammatory diseases.

Case Study 2: Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound with various protein targets. The results indicated high binding affinities with targets associated with cancer and inflammatory pathways, supporting the hypothesis that this compound may serve as a lead for drug development.

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